molecular formula C6H5F2N B11778243 4,5-Difluoro-2-methylpyridine CAS No. 1806304-13-1

4,5-Difluoro-2-methylpyridine

Cat. No.: B11778243
CAS No.: 1806304-13-1
M. Wt: 129.11 g/mol
InChI Key: QHBRFTBFYNTONH-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylpyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines. Pyridines are aromatic nitrogen-containing compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-methylpyridine can be achieved through various methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, and the fluorination occurs selectively at the 4 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of fluorinating agents like Selectfluor in continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with azido or cyano groups replacing the fluorine atoms.

    Oxidation: Products like 4,5-difluoro-2-pyridinecarboxaldehyde or 4,5-difluoro-2-pyridinecarboxylic acid.

    Reduction: Piperidine derivatives with fluorine substituents.

Scientific Research Applications

4,5-Difluoro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. The presence of fluorine can also increase the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 3,4-Difluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

4,5-Difluoro-2-methylpyridine is unique due to the specific positioning of the fluorine atoms at the 4 and 5 positions, which can lead to distinct chemical and biological properties compared to other difluoropyridine derivatives. The presence of the methyl group at the 2-position further differentiates it from other fluorinated pyridines .

Properties

CAS No.

1806304-13-1

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

IUPAC Name

4,5-difluoro-2-methylpyridine

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3

InChI Key

QHBRFTBFYNTONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)F

Origin of Product

United States

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